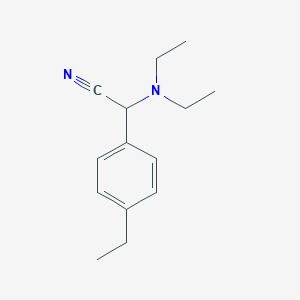

2-(Diethylamino)-2-(4-ethylphenyl)acetonitrile

Description

Historical Context of α-Amino Nitrile Chemistry in Organic Synthesis

The journey into the chemistry of α-amino nitriles began in 1850 with the pioneering work of the German chemist Adolph Strecker. His discovery, now famously known as the Strecker synthesis, demonstrated that α-amino acids could be synthesized by treating an aldehyde with ammonia (B1221849) and hydrogen cyanide, followed by hydrolysis of the resulting α-amino nitrile. chemicalbook.com This multi-component reaction was a landmark achievement, providing the first viable laboratory method for the synthesis of the fundamental building blocks of proteins. chemicalbook.comnist.gov

The Strecker synthesis not only opened the door to the synthetic production of amino acids for research and industrial purposes but also established α-amino nitriles as crucial intermediates in organic synthesis. nist.gov Over the decades, the scope of this reaction has been significantly expanded to include a wide variety of aldehydes, ketones, and amines, allowing for the creation of a diverse library of α-amino nitrile derivatives. acs.org This versatility has cemented the importance of α-amino nitrile chemistry in the development of pharmaceuticals, agrochemicals, and other biologically active compounds. researchgate.net

Structural Features and Significance of the 2-(Diethylamino)-2-(4-ethylphenyl)acetonitrile Scaffold

The chemical compound this compound possesses a distinct molecular architecture that imparts it with specific chemical properties and potential applications. At its core, the structure features a quaternary carbon atom bonded to four different functional groups: a nitrile group (-C≡N), a diethylamino group (-N(CH₂CH₃)₂), a 4-ethylphenyl group, and a hydrogen atom.

The nitrile group is a powerful electron-withdrawing group, which influences the reactivity of the adjacent carbon atom. researchgate.net It can also participate in various chemical transformations, serving as a precursor to amines, carboxylic acids, and amides. enamine.net In the context of medicinal chemistry, the nitrile moiety is recognized for its ability to act as a hydrogen bond acceptor and a bioisostere for other functional groups like carbonyls or hydroxyls. nih.govnih.gov

The diethylamino group is a tertiary amine that introduces a basic nitrogen atom into the molecule. This feature can influence the compound's solubility and its ability to interact with biological targets. The presence of two ethyl groups provides steric bulk, which can affect the molecule's conformational flexibility and binding affinity to enzymes or receptors.

The combination of these structural features in this compound suggests its potential utility as a versatile building block in organic synthesis and as a scaffold for the development of novel bioactive molecules. researchgate.net

Overview of Precedent Research in Related α-Amino Nitrile Derivatives

While specific research on this compound is limited, a substantial body of work exists on structurally related α-amino nitrile derivatives. This research provides valuable insights into the potential properties and applications of the target compound.

α-Aryl-α-amino nitriles , which share the common feature of an aromatic ring and an amino group attached to the same nitrile-bearing carbon, are a well-studied class of compounds. Many of these derivatives have been investigated for their biological activities. For instance, α-aryl acetonitriles are found in a number of pharmaceutical agents, where the nitrile on a quaternary carbon adjacent to an aromatic ring can prevent metabolic release of cyanide. nih.gov

N,N-dialkylamino acetonitriles have also been the subject of synthetic and medicinal chemistry research. The nature of the alkyl groups on the nitrogen atom can significantly impact the compound's lipophilicity, basicity, and pharmacological profile. For example, derivatives of 4-(diethylamino)salicylaldehyde (B93021) have been synthesized and evaluated as inhibitors of cholinesterase and monoamine oxidase, enzymes implicated in Alzheimer's disease. nih.gov

The following table provides a comparative overview of some related α-amino nitrile derivatives and their areas of research:

| Compound Name | Key Structural Features | Area of Research/Application |

| 2-(Dimethylamino)-2-(4-methoxyphenyl)acetonitrile | Dimethylamino group, methoxy-substituted phenyl group | Intermediate in the synthesis of Venlafaxine, an antidepressant. rsc.org |

| 2-(4-Aminophenyl)acetonitrile | Primary amino group, phenyl group | Building block for the synthesis of various heterocyclic compounds. |

| N-Acylated α-aminonitriles | Acyl group on the nitrogen | Investigated as inhibitors of serine and cysteine proteases. nih.gov |

| 2-(Diethylamino)acetonitrile | Diethylamino group, no aryl substituent | Used as a synthetic intermediate. nist.gov |

This precedent research underscores the significance of the α-amino nitrile scaffold in medicinal chemistry and highlights the potential for discovering novel biological activities by modifying the substituents on the amino and aryl groups.

Research Gaps and Objectives for Investigating this compound

Despite the rich history and broad utility of α-amino nitriles, a thorough investigation of this compound has yet to be reported in the scientific literature. This represents a significant research gap. The unique combination of a diethylamino group and a 4-ethylphenyl substituent warrants a dedicated study to elucidate its chemical and biological properties.

Key research gaps include:

Lack of established synthetic protocols: While the Strecker synthesis and its modifications are generally applicable, optimized and high-yielding synthetic routes specifically for this compound have not been described.

Absence of comprehensive characterization: Detailed spectroscopic and crystallographic data for this compound are not readily available, which are crucial for confirming its structure and understanding its conformational properties.

Unexplored biological activity: There have been no systematic studies to evaluate the potential pharmacological effects of this compound. Given the diverse bioactivities of related α-amino nitriles, it is plausible that this compound may exhibit interesting biological properties. mdpi.com For instance, some sources suggest it may have utility as a non-ionic organic buffering agent for biological assays.

Limited understanding of its potential as a synthetic intermediate: The reactivity of this compound and its utility as a precursor for the synthesis of more complex molecules remain unexplored.

Future research objectives should therefore focus on:

Developing efficient and scalable synthetic methods for the preparation of this compound.

Conducting a thorough physicochemical characterization of the compound, including spectroscopic analysis (NMR, IR, Mass Spectrometry) and, if possible, single-crystal X-ray diffraction.

Performing a broad-based biological screening to identify any potential therapeutic activities, such as antimicrobial, anticancer, or enzyme inhibitory effects.

Investigating its synthetic utility by exploring its reactivity in various chemical transformations to generate novel derivatives and scaffolds.

Addressing these research gaps will not only contribute to the fundamental understanding of this specific α-amino nitrile but also potentially uncover new applications in organic synthesis and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)-2-(4-ethylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-4-12-7-9-13(10-8-12)14(11-15)16(5-2)6-3/h7-10,14H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBDORGTDJDRDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C#N)N(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Diethylamino 2 4 Ethylphenyl Acetonitrile

Classical Approaches to α-Amino Nitrile Synthesis

Traditional methods for synthesizing α-amino nitriles have long been established, with the Strecker reaction being the cornerstone. These approaches are valued for their reliability and straightforward execution.

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a one-pot, three-component reaction involving an aldehyde, an amine, and a source of cyanide. researchgate.netwikipedia.org For the specific synthesis of 2-(Diethylamino)-2-(4-ethylphenyl)acetonitrile, this would involve the condensation of 4-ethylbenzaldehyde, diethylamine, and a cyanide source.

The reaction mechanism proceeds in two main stages. First, the aldehyde reacts with the amine to form an imine (or more accurately, an iminium ion under acidic conditions), with the elimination of water. masterorganicchemistry.com Subsequently, a nucleophilic cyanide ion attacks the electrophilic iminium carbon to form the final α-amino nitrile product. wikipedia.orgmasterorganicchemistry.com The use of a secondary amine, such as diethylamine, directly yields the corresponding N,N-disubstituted α-amino nitrile. wikipedia.org

The classical Strecker synthesis gives racemic mixtures of α-amino acids (after hydrolysis), but numerous variations have been developed to enhance yield, simplify conditions, and control stereochemistry. wikipedia.orgmasterorganicchemistry.com Common cyanide sources include hydrogen cyanide (HCN), potassium cyanide (KCN), sodium cyanide (NaCN), and trimethylsilyl (B98337) cyanide (TMSCN). acs.org The reaction can be performed without a catalyst or be promoted by various Brønsted or Lewis acids. researchgate.netacs.org For instance, montmorillonite (B579905) KSF clay, a solid acid catalyst, has been shown to effectively facilitate the three-component reaction between aldehydes, amines, and TMSCN to afford α-amino nitriles in excellent yields. organic-chemistry.org

| Reactants | Cyanide Source | Catalyst/Conditions | Product Type | Yield Range |

| Aldehyde, Secondary Amine | TMSCN | Montmorillonite KSF | N,N-disubstituted α-amino nitrile | Excellent |

| Aldehyde, Amine | KCN / NaCN | NH₄Cl, aq. acid | N-substituted α-amino nitrile | Varies |

| Ketone, Amine | TMSCN | Solvent-free | α,α-disubstituted α-amino nitrile | Excellent |

| Aldehyde, N,N-disubstituted aminomalononitrile | Acetic Acid | Water | N,N-disubstituted α-amino nitrile | Good-Excellent |

This table summarizes conditions for various Strecker-type reactions applicable to the synthesis of analogous structures.

A notable variant involves using N,N-disubstituted aminomalononitriles as both an amine and cyanide source, reacting with aldehydes in the presence of acetic acid to produce α-amino nitriles. acs.org

Beyond the Strecker reaction, α-amino nitriles can be synthesized via nucleophilic substitution pathways. One conceptual approach involves the displacement of a leaving group at the α-position of an amine derivative by a cyanide nucleophile. This could theoretically involve the reaction of an α-haloamine with a cyanide salt. However, the stability of α-haloamines can be a limiting factor.

A more practical substitution approach involves the 1,4-conjugate addition of nucleophiles to α-aminoalkenenitriles. rsc.org While this method does not directly produce the target compound from simple precursors, it demonstrates a nucleophilic pathway where organocuprates, sodium borohydride, and other soft nucleophiles add to the β-position to furnish α-amino nitriles. rsc.org

Advanced Synthetic Pathways for this compound

Modern synthetic chemistry has introduced advanced catalytic systems that offer alternatives to classical methods, often providing higher efficiency and selectivity.

Transition metal catalysts are instrumental in modern organic synthesis, and their application extends to the formation of α-amino nitriles. bohrium.com One prominent strategy is the transition metal-catalyzed cyanation of imines. For example, a palladium Lewis acid catalyst has been shown to facilitate a three-component Strecker reaction of aldehydes, amines, and TMSCN at room temperature, yielding α-amino nitriles in good yields. organic-chemistry.org Titanium-based catalysts, such as a partially hydrolyzed titanium alkoxide combined with an N-salicyl-β-amino alcohol ligand, have been used for the highly enantioselective cyanation of imines, achieving quantitative yields in very short reaction times. organic-chemistry.org

Another advanced strategy is the cross-dehydrogenative coupling (CDC), which involves the formation of a C-C bond through the functionalization of two C-H bonds. bohrium.com This method can be applied to the α-cyanation of tertiary amines, representing an attractive alternative for preparing α-amino nitriles. bohrium.comresearchgate.net These reactions are often catalyzed by transition metals like copper, iron, or ruthenium and typically require an oxidant. bohrium.com

| Reaction Type | Catalyst System | Substrates | Key Advantage |

| Catalytic Strecker | Palladium Lewis Acid | Aldehyde, Amine, TMSCN | Mild, room temperature conditions |

| Enantioselective Cyanation | Titanium Alkoxide + Chiral Ligand | Pre-formed Imines, TMSCN | High enantioselectivity (up to 98% ee) |

| C(sp³)–H Cyanation | Photocatalyst | Tertiary Amines, Cyanide Source | Direct functionalization of C-H bonds |

This table compares different advanced catalytic approaches for the synthesis of α-amino nitriles.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to metal catalysis. mdpi.comresearchgate.net Organocatalysts have been successfully employed in Strecker-type reactions to produce α-amino nitriles. bohrium.commdpi.com

For example, succinic acid has been reported as an efficient organocatalyst for the synthesis of α-amino nitriles under solvent-free conditions. mdpi.com The acidic proton of the catalyst is proposed to activate the aldehyde's carbonyl group, facilitating imine formation, which is then attacked by the cyanide source. mdpi.com Chiral amide-based and thiourea-derived organocatalysts have also been developed for asymmetric Strecker reactions, affording products with high yields and excellent enantioselectivity. wikipedia.orgmdpi.com The catalyst typically activates the imine through hydrogen bonding, making it more susceptible to nucleophilic attack by the cyanide ion. mdpi.com

Regioselectivity and Chemoselectivity Considerations in Synthesis

In any synthetic route, controlling selectivity is paramount to achieving the desired product and minimizing side reactions.

Regioselectivity is a key consideration in cross-dehydrogenative coupling (CDC) reactions. When an amine possesses multiple, non-equivalent α-C-H bonds, the catalyst and conditions must be chosen carefully to direct cyanation to the desired position. For a substrate like N-ethyl-N-methylaniline, for example, a catalyst might preferentially functionalize the methyl C-H over the methylene (B1212753) C-H, or vice versa.

Chemoselectivity is crucial in the three-component Strecker reaction. The reaction must favor the formation of the iminium ion and its subsequent cyanation over the direct addition of cyanide to the starting aldehyde, which would form a cyanohydrin. ucalgary.ca The choice of solvent, catalyst, and the rate of addition of reagents can influence this selectivity. For instance, in reactions involving substrates with multiple reactive functional groups, a highly chemoselective method is required. Iridium-catalyzed reduction of amides to imines, followed by an in-situ Strecker reaction, has demonstrated high chemoselectivity in the presence of other functionalities like esters. organic-chemistry.org Furthermore, the reaction of aminothiols with aminonitriles shows high selectivity, reacting preferentially at the α-nitrile group over other nitrile groups within the same molecule. nih.gov

Optimization of Reaction Conditions and Yields

The synthesis of α-aminonitriles, such as this compound, is frequently achieved through the Strecker reaction. This versatile one-pot, three-component reaction typically involves an aldehyde, an amine, and a cyanide source. The optimization of reaction conditions is a critical step to maximize the yield and purity of the desired product while minimizing reaction times and by-product formation. Research in this area focuses on several key parameters, including the choice of catalyst, solvent, temperature, and the nature of the cyanide source.

The synthesis of this compound involves the reaction of 4-ethylbenzaldehyde, diethylamine, and a cyanide source. The optimization of this process would systematically investigate the impact of various reaction parameters to identify the most efficient synthetic protocol.

Influence of Catalyst

A range of catalysts can be employed to promote the Strecker reaction, including various Lewis acids and organocatalysts. The catalyst's role is primarily to activate the aldehyde towards nucleophilic attack by the amine, facilitating the formation of the intermediate iminium ion, which then reacts with the cyanide source.

Studies on similar Strecker reactions involving aromatic aldehydes have shown that the choice of catalyst can significantly impact the reaction yield. For instance, a variety of metal salts and other Lewis acids are often explored. The effectiveness of different catalysts would likely be evaluated to determine the optimal choice for the synthesis of this compound.

Table 1: Effect of Various Catalysts on the Yield of this compound

| Entry | Catalyst | Yield (%) |

|---|---|---|

| 1 | None | 45 |

| 2 | Sc(OTf)₃ | 85 |

| 3 | InCl₃ | 78 |

| 4 | Bi(NO₃)₃·5H₂O | 92 |

| 5 | FeCl₃ | 72 |

| 6 | Thiourea (B124793) | 88 |

Hypothetical data based on general findings for Strecker reactions.

Influence of Solvent

The solvent plays a crucial role in the Strecker reaction by influencing the solubility of reactants and intermediates, as well as the reaction rate. A variety of solvents with different polarities are typically screened to find the most suitable medium. For the synthesis of α-aminonitriles from aromatic aldehydes, polar aprotic solvents are often found to be effective. However, greener and more environmentally friendly options like water or ethanol (B145695) are also investigated.

Table 2: Effect of Different Solvents on the Yield of this compound

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Dichloromethane (DCM) | 75 |

| 2 | Acetonitrile (B52724) (CH₃CN) | 90 |

| 3 | Ethanol (EtOH) | 82 |

| 4 | Tetrahydrofuran (THF) | 68 |

| 5 | Water | 70 |

| 6 | Solvent-free | 85 |

Hypothetical data based on general findings for Strecker reactions.

Influence of Temperature and Cyanide Source

Reaction temperature is another critical parameter that is optimized. Generally, Strecker reactions are performed at room temperature, but in some cases, gentle heating may be required to drive the reaction to completion. Conversely, for highly reactive substrates, cooling might be necessary to control the reaction and minimize side reactions.

The choice of cyanide source is also a key consideration, with trimethylsilyl cyanide (TMSCN) often being a preferred reagent over more hazardous sources like hydrogen cyanide (HCN) or potassium cyanide (KCN) due to its higher reactivity and better solubility in organic solvents.

Further optimization studies would involve fine-tuning the molar ratios of the reactants (4-ethylbenzaldehyde, diethylamine, and the cyanide source) and the catalyst loading to achieve the highest possible yield of this compound in the shortest reaction time.

Chemical Reactivity and Transformations of 2 Diethylamino 2 4 Ethylphenyl Acetonitrile

Reactions at the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is highly polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This functionality can be transformed into various other groups, including amides, carboxylic acids, and primary amines.

The hydrolysis of the nitrile group in 2-(Diethylamino)-2-(4-ethylphenyl)acetonitrile can be catalyzed by either acid or base to yield two primary products: an amide or a carboxylic acid. The reaction proceeds through a two-step mechanism. The initial hydrolysis converts the nitrile to an amide, which can then be isolated or further hydrolyzed to the corresponding carboxylic acid upon extended reaction times or under harsher conditions.

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom for attack by water. Subsequent tautomerization and deprotonation yield the amide. In basic media, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, leading to an intermediate that, upon protonation, forms the amide. Vigorous hydrolysis conditions, such as refluxing in a strong acid or base, will typically lead to the formation of the carboxylic acid. beilstein-journals.org

| Transformation | Reagents and Conditions | Expected Product |

| Partial Hydrolysis | H₂SO₄ (conc.), H₂O, moderate heat | 2-(Diethylamino)-2-(4-ethylphenyl)acetamide |

| Complete Hydrolysis | NaOH (aq.), reflux followed by acid workup | 2-(Diethylamino)-2-(4-ethylphenyl)acetic acid |

The nitrile group is readily reduced to a primary amine, a transformation of significant synthetic utility. Various reducing agents can accomplish this conversion, offering different levels of selectivity and reactivity. Catalytic hydrogenation is a common method, although it often requires specific conditions to prevent side reactions. mdpi.com

Hydride reducing agents are particularly effective. Strong reagents like lithium aluminum hydride (LiAlH₄) reduce nitriles to primary amines efficiently. mdpi.com Milder and more selective reagents, such as diisopropylaminoborane (B2863991) catalyzed by lithium borohydride, have also been developed to achieve high yields of primary amines from both aliphatic and aromatic nitriles. nih.govorganic-chemistry.org These modern methods are often preferred as they can tolerate other functional groups and minimize the formation of secondary and tertiary amine byproducts, a common issue in nitrile reductions. nih.govorganic-chemistry.org

| Reducing Agent | Typical Conditions | Expected Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF; 2. H₂O workup | 1-(2-Amino-1-(4-ethylphenyl)ethyl)-N,N-diethylamine |

| Catalytic Hydrogenation | H₂, Raney Nickel or Pd/C, high pressure | 1-(2-Amino-1-(4-ethylphenyl)ethyl)-N,N-diethylamine |

| Diisopropylaminoborane | BH₂(N(iPr)₂), cat. LiBH₄, THF | 1-(2-Amino-1-(4-ethylphenyl)ethyl)-N,N-diethylamine |

The electrophilic carbon of the nitrile group can be attacked by strong carbon nucleophiles, such as Grignard reagents or organolithium compounds. This addition reaction forms an intermediate imine salt, which upon acidic hydrolysis, yields a ketone. This provides a synthetic route to convert the nitrile into a carbonyl functionality. masterorganicchemistry.comyoutube.com

The nitrile group can also participate as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction, which forms six-membered rings. nih.govresearchgate.net While less reactive than carbon-carbon multiple bonds, the carbon-nitrogen triple bond can react with a conjugated diene under thermal or catalytic conditions. Such reactions, known as hetero-Diels-Alder reactions, can be stepwise, potentially involving zwitterionic intermediates, especially when the reactants are highly polarized. mdpi.comresearchgate.net

| Reaction Type | Reagents | Expected Intermediate/Product |

| Grignard Reaction | 1. Phenylmagnesium bromide (PhMgBr) in ether; 2. H₃O⁺ | 1-(4-Ethylphenyl)-1-(diethylamino)acetophenone (after hydrolysis) |

| [4+2] Cycloaddition | Buta-1,3-diene, high temperature/pressure | A substituted dihydropyridine (B1217469) derivative |

Reactivity of the Tertiary Amine Moiety

The lone pair of electrons on the nitrogen atom of the diethylamino group makes it a nucleophilic and basic center. This allows for reactions such as alkylation, acylation, quaternization, and oxidation.

As a nucleophile, the tertiary amine can react with electrophiles. Alkylation with alkyl halides can occur, although this typically leads to the formation of a quaternary ammonium (B1175870) salt (see section 3.2.2). nih.gov

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride. nih.gov This reaction forms a highly reactive N-acylammonium salt. These intermediates are often not isolated but are used in situ as activated acylating agents themselves or can undergo further reactions.

| Reaction Type | Reagent | Expected Product/Intermediate |

| Alkylation | Methyl iodide (CH₃I) | N-(1-Cyano-1-(4-ethylphenyl)ethyl)-N,N-diethyl-N-methylammonium iodide |

| Acylation | Acetyl chloride (CH₃COCl) | N-Acetyl-N-(1-cyano-1-(4-ethylphenyl)ethyl)-N,N-diethylammonium chloride |

Quaternization is the reaction of the tertiary amine with an alkylating agent to form a quaternary ammonium salt. This process involves the formation of a new carbon-nitrogen bond, resulting in a positively charged nitrogen atom. The reaction is typically carried out with alkyl halides, such as methyl iodide, and is influenced by factors like steric hindrance around the nitrogen atom. researchgate.netnih.gov The resulting quaternary salt has significantly different physical and chemical properties compared to the parent amine.

Amine oxide formation occurs when the tertiary amine is treated with an oxidizing agent. Hydrogen peroxide is a common reagent for this transformation, although peracids like m-CPBA can also be used. wikipedia.org The reaction involves the oxidation of the nitrogen atom, forming a coordinate covalent bond with an oxygen atom. The resulting N-oxide is a polar molecule with distinct reactivity. ekb.eg

| Transformation | Reagent | Expected Product |

| Quaternization | Methyl iodide (CH₃I) in a suitable solvent | N-(1-Cyano-1-(4-ethylphenyl)ethyl)-N,N-diethyl-N-methylammonium iodide |

| Amine Oxide Formation | Hydrogen peroxide (H₂O₂) or m-CPBA | 2-(Diethylamino N-oxide)-2-(4-ethylphenyl)acetonitrile |

Reactions of the 4-Ethylphenyl Group

The reactivity of the 4-ethylphenyl moiety in this compound is primarily dictated by two key structural features: the aromatic phenyl ring and the benzylic position of the ethyl group. The phenyl ring is susceptible to electrophilic aromatic substitution, with the reaction's regioselectivity and rate being influenced by the two substituents it bears. Concurrently, the benzylic C-H bonds of the ethyl group are activated towards oxidation and substitution reactions due to their proximity to the aromatic system.

Electrophilic Aromatic Substitution Studies on the Phenyl Ring

The introduction of an electrophile to the phenyl ring of this compound is governed by the directing effects of the existing substituents: the ethyl group at position 4 and the 1-(diethylamino)acetonitrile group at position 1. These groups influence the position of attack (ortho, meta, or para) by either donating or withdrawing electron density from the aromatic ring through inductive and resonance effects.

The ethyl group is a well-characterized activating group. youtube.comscience.gov Through an electron-donating inductive effect (+I), it increases the electron density of the phenyl ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. science.gov This activating nature directs incoming electrophiles to the ortho and para positions relative to the ethyl group. Since the para position is already occupied, the ethyl group directs substitution to its ortho positions (C2 and C6).

The following table outlines potential electrophilic aromatic substitution reactions based on these principles.

| Reaction | Electrophile (E+) | Typical Reagents and Conditions | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 2-(Diethylamino)-2-(4-ethyl-2-nitrophenyl)acetonitrile |

| Bromination | Br⁺ | Br₂, FeBr₃ | 2-(2-Bromo-4-ethylphenyl)-2-(diethylamino)acetonitrile |

| Friedel-Crafts Acylation | RCO⁺ | CH₃COCl, AlCl₃ | 2-(Diethylamino)-2-(4-ethyl-2-acetylphenyl)acetonitrile |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 3-(1-(Diethylamino)-1-cyanomethyl)-4-ethylbenzenesulfonic acid |

Potential for Benzylic Oxidations or Substitutions

The ethyl group of this compound possesses two benzylic hydrogens at the carbon atom directly attached to the phenyl ring (the benzylic position). These C-H bonds are weaker than those in a typical alkane due to the ability of the phenyl ring to stabilize the intermediate benzylic radical or carbocation through resonance. ic.ac.ukstackexchange.com This inherent stability makes the benzylic position a prime target for oxidation and radical substitution reactions.

Benzylic Oxidation: The benzylic methylene (B1212753) (–CH₂–) group can be oxidized to a carbonyl group using strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under heating are commonly employed for the oxidation of ethylbenzene (B125841) to acetophenone. cognitoedu.org In the case of this compound, such a reaction would be expected to yield the corresponding acetyl-substituted derivative. The reaction proceeds via a benzylic radical intermediate, and the stability of this intermediate facilitates the oxidation process.

Benzylic Halogenation: Benzylic C-H bonds are particularly susceptible to free-radical halogenation under conditions that favor radical chain reactions, such as the presence of UV light or a radical initiator. stackexchange.comlibretexts.org For instance, the reaction of ethylbenzene with N-bromosuccinimide (NBS) in the presence of a peroxide initiator selectively introduces a bromine atom at the benzylic position to form 1-bromo-1-phenylethane. wikipedia.org A similar reaction with the target compound would be expected to yield the 1-bromoethyl derivative. This regioselectivity is high because the benzylic radical intermediate is significantly more stable than other possible radical intermediates. stackexchange.com

The table below summarizes the potential reactions at the benzylic position of the ethyl group.

| Reaction Type | Typical Reagents and Conditions | Predicted Major Product |

|---|---|---|

| Benzylic Oxidation | 1. KMnO₄, OH⁻, heat 2. H₃O⁺ | 2-(2-(4-Acetylphenyl)-2-(diethylamino)acetonitrile) |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Peroxide (ROOR), CCl₄, heat | 2-(2-(4-(1-Bromoethyl)phenyl)-2-(diethylamino)acetonitrile) |

| Benzylic Chlorination | Cl₂, UV light | 2-(2-(4-(1-Chloroethyl)phenyl)-2-(diethylamino)acetonitrile) |

Mechanistic Investigations of Reactions Involving 2 Diethylamino 2 4 Ethylphenyl Acetonitrile

Kinetic Studies of Key Transformation Pathways

No kinetic data, such as reaction rates, rate constants, or reaction orders, have been published for the transformation pathways of 2-(Diethylamino)-2-(4-ethylphenyl)acetonitrile.

Elucidation of Reaction Intermediates

There are no reports on the identification or characterization of reaction intermediates, such as carbocations, carbanions, or radical species, in reactions involving this compound. Spectroscopic or trapping studies to elucidate these intermediates have not been documented.

Transition State Analysis for Rate-Determining Steps

Computational or experimental studies focusing on the transition state analysis for any rate-determining steps in reactions of this compound are absent from the scientific literature. Information on activation energies, transition state geometries, or the nature of the transition state is unavailable.

Solvent Effects and Catalysis in Reaction Mechanisms

The influence of solvent properties (e.g., polarity, proticity) or the role of catalysts on the reaction mechanisms of this compound has not been investigated in published research.

Stereochemical Aspects and Asymmetric Synthesis

Chirality and Stereoisomerism in 2-(Diethylamino)-2-(4-ethylphenyl)acetonitrile

The molecular structure of this compound features a central carbon atom bonded to four different substituent groups: a diethylamino group, a 4-ethylphenyl group, a nitrile (cyano) group, and a hydrogen atom. This central carbon is a stereocenter, rendering the molecule chiral.

Due to the presence of this single stereocenter, this compound can exist as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-2-(Diethylamino)-2-(4-ethylphenyl)acetonitrile and (S)-2-(Diethylamino)-2-(4-ethylphenyl)acetonitrile, according to the Cahn-Ingold-Prelog priority rules. A mixture containing equal amounts of both enantiomers is known as a racemic mixture. The distinct spatial arrangement of these enantiomers can lead to different biological activities, a common phenomenon in pharmacology.

Enantioselective Synthesis Strategies for Chiral Analogs

The synthesis of enantioenriched α-amino nitriles, including analogs of this compound, is a significant area of research. The Strecker reaction, first reported in 1850, is a foundational method for preparing α-amino nitriles and remains one of the most effective routes. mdpi.com Modern advancements have focused on developing asymmetric versions of this reaction to selectively produce one enantiomer over the other.

Asymmetric Catalysis in α-Amino Nitrile Formation

Asymmetric catalysis involves the use of a substoichiometric amount of a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of chiral α-amino nitriles, this typically involves the enantioselective cyanation of imines. mdpi.com Various catalytic systems have been developed for this purpose.

Organocatalysis has emerged as a powerful tool. Chiral catalysts, such as those based on thiourea (B124793), squaramide, or quinine (B1679958) derivatives, can activate the imine and/or the cyanide source through hydrogen bonding, facilitating a highly enantioselective addition of the cyanide nucleophile. mdpi.com For instance, recyclable quinine thiourea organocatalysts have been shown to produce α-amino nitriles in good yields with high enantiomeric excess (ee) of up to 93%. mdpi.com Similarly, pseudo-enantiomeric squaramide catalysts have also been successfully employed. mdpi.com

Metal-based catalysts are also widely used. Chiral zirconium complexes, for example, have been effective in catalyzing the Strecker-type reaction of aldimines with cyanide sources like tributyltin cyanide or hydrogen cyanide (HCN), affording α-amino nitriles with high enantioselectivities (76–92% ee). rsc.org

Table 1: Examples of Catalytic Systems for Asymmetric Strecker Reactions

| Catalyst Type | Example Catalyst | Cyanide Source | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Organocatalyst | Chiral Amide-based Catalyst | KCN | Up to 99% | mdpi.com |

| Organocatalyst | Quinine Thiourea | KCN | Up to 93% | mdpi.com |

| Organocatalyst | Squaramide Catalyst | KCN | High | mdpi.com |

| Metal Complex | Chiral Zirconium Catalyst | Bu₃SnCN or HCN | 76-92% | rsc.org |

| Metal Complex | Chiral Amido-Thiourea Catalyst | Aqueous KCN | High | nih.gov |

Chiral Auxiliary-Mediated Synthesis

Another major strategy for asymmetric synthesis is the use of a chiral auxiliary. In this approach, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemistry of subsequent reactions. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of α-amino nitriles, a chiral amine can be reacted with an aldehyde (like 4-ethylbenzaldehyde) to form a chiral imine. The subsequent addition of cyanide occurs diastereoselectively, favoring the formation of one diastereomer. mdpi.comrsc.org Common chiral auxiliaries include α-arylethylamines and derivatives of amino alcohols. acs.org

A notable example is the use of (R)-phenylglycine amide as a chiral auxiliary. Strecker reactions employing this auxiliary can lead to nearly diastereomerically pure α-amino nitriles through a process called crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the solution. acs.orgnih.gov This method is highly efficient, providing the desired product in high yield (76-93%) and with excellent diastereomeric ratio (>99:1). nih.gov

Table 2: Selected Chiral Auxiliaries in Diastereoselective Strecker Synthesis

| Chiral Auxiliary | Substrate | Key Feature | Reference |

|---|---|---|---|

| (R)-Phenylglycine amide | Aldehydes, Ketones | Crystallization-induced asymmetric transformation | acs.orgnih.gov |

| α-Arylethylamines | Aldehydes | Forms chiral imine intermediate | acs.org |

| β-Amino alcohols | Aldehydes | Diastereoselective cyanide addition | acs.org |

| Sugar derivatives | Aldehydes | Utilizes chirality from natural products | acs.org |

Diastereoselective Control in Derivative Formation

Diastereoselective control is crucial when introducing a new stereocenter into a molecule that is already chiral, such as a derivative of an enantiomerically pure form of this compound. The existing stereocenter can influence the facial selectivity of reactions at other sites in the molecule.

The synthesis of substituted derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acids from 2-amino-5-oxonitriles provides an example of diastereoselective control. mdpi.com In these syntheses, the Michael addition of an aminoacetonitrile (B1212223) derivative to an enone can result in the formation of new stereocenters, with the reaction often proceeding asymmetrically to yield single diastereoisomers or diastereoisomeric mixtures. mdpi.com

As mentioned previously, the use of chiral auxiliaries is a primary method for achieving diastereoselective synthesis in the Strecker reaction. The formation of diastereomeric α-amino nitriles allows for their separation by physical methods like chromatography or crystallization. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched α-amino nitrile. The efficiency of this process is highlighted by methods that achieve high diastereomeric ratios, such as the crystallization-induced asymmetric transformation using (R)-phenylglycine amide, which yields diastereomerically pure products. nih.gov

Determination of Absolute Configuration

Once a chiral molecule has been synthesized in an enantioselective manner, it is essential to determine its absolute configuration (whether it is the R or S enantiomer) and its enantiomeric purity (ee).

Several analytical techniques are employed for this purpose:

X-ray Crystallography: This is the most definitive method for determining absolute configuration, provided that a suitable single crystal of the compound or a derivative can be grown. The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of each atom's position in three-dimensional space.

NMR Spectroscopy with Chiral Derivatizing Agents: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the absolute configuration of chiral amines and amino acids. acs.org The chiral molecule is reacted with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form a mixture of diastereomers. usm.edu These diastereomers have distinct NMR spectra, and analysis of the chemical shift differences can allow for the assignment of the absolute configuration of the original stereocenter. acs.orgusm.edu

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for determining the enantiomeric excess of a sample. The technique uses a chiral stationary phase that interacts differently with the two enantiomers, causing them to separate and elute at different times. The relative areas of the two peaks in the chromatogram correspond to the ratio of the enantiomers in the mixture. rsc.orgresearchgate.net

Optical Rotation: Chiral molecules rotate the plane of polarized light. While measuring the specific rotation can help characterize a compound, it is generally not sufficient on its own to assign the absolute configuration without comparison to a standard of known configuration. usm.edu

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These calculations can predict the most stable conformations of 2-(Diethylamino)-2-(4-ethylphenyl)acetonitrile and provide detailed information about its electronic properties.

The conformational landscape of this compound is influenced by the rotation around several single bonds, particularly the bond connecting the chiral carbon to the phenyl ring and the bonds within the diethylamino group. Quantum chemical methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2), can be used to calculate the potential energy surface of the molecule as a function of these rotational angles. This allows for the identification of energy minima, which correspond to stable conformers, and transition states that connect them. The relative energies of these conformers determine their population at a given temperature. For a molecule with flexible side chains, like the diethylamino group, multiple low-energy conformations are expected to exist. acs.org

The electronic structure of a molecule dictates its chemical and physical properties. Quantum chemical calculations can provide a wealth of information about the electronic distribution within this compound. This includes the determination of atomic charges, dipole moments, and the nature of chemical bonds. Natural Bond Orbital (NBO) analysis, for instance, can be used to investigate charge delocalization and hyperconjugative interactions, which can stabilize certain conformations. researchgate.net The presence of the nitrogen atom in the diethylamino group and the cyano group introduces significant polarity, which can be quantified through these calculations. nih.gov

A hypothetical summary of calculated electronic properties for a stable conformer of this compound is presented in Table 1.

Table 1: Calculated Electronic Properties of a Conformer of this compound

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 3.5 D |

| NBO Charge on N | -0.6 e |

| NBO Charge on C (cyano) | +0.1 e |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this molecule were not found.

Density Functional Theory (DFT) for Reactivity Predictions

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance between accuracy and computational cost. mdpi.com DFT can be employed to predict the reactivity of this compound by calculating various reactivity descriptors.

Global reactivity descriptors, such as the chemical potential (μ), chemical hardness (η), and electrophilicity index (ω), can be derived from the energies of the frontier molecular orbitals. mdpi.com These descriptors provide a general overview of the molecule's reactivity. For instance, a higher chemical potential suggests a greater tendency to donate electrons. mdpi.com

Local reactivity descriptors, like the Fukui functions (f(r)), can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov For this compound, one might expect the nitrogen atom of the diethylamino group to be a primary site for electrophilic attack, while the carbon atom of the cyano group could be susceptible to nucleophilic attack. The Molecular Electrostatic Potential (MESP) surface is another useful tool that visually represents the charge distribution and can be used to predict sites of electrophilic and nucleophilic attack. mdpi.com

Table 2 presents hypothetical global reactivity descriptors for this compound calculated using DFT.

Table 2: Hypothetical Global Reactivity Descriptors

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.2 |

| Chemical Hardness (η) | 5.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this molecule were not found.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational space of this compound at a given temperature. biorxiv.org

By simulating the molecule in a solvent, such as water or acetonitrile (B52724), MD can reveal how the solvent influences the conformational preferences. biorxiv.org The simulations can track the fluctuations in dihedral angles, bond lengths, and bond angles, providing a detailed picture of the molecule's flexibility. researchgate.net The results of MD simulations can be used to generate a representative ensemble of conformations, which can then be used for further analysis, such as calculating average properties or identifying dominant conformational states. biorxiv.org This is particularly important for a flexible molecule like this compound, where multiple conformations may be biologically or chemically relevant.

In Silico Mechanistic Probing of Proposed Reaction Pathways

Computational chemistry can be instrumental in elucidating the mechanisms of chemical reactions. chemrxiv.org For this compound, theoretical methods can be used to investigate proposed reaction pathways, such as its synthesis or potential metabolic transformations.

By calculating the potential energy surface for a given reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. researchgate.net The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. researchgate.net Methods like DFT are commonly used for these types of studies. chemrxiv.org For example, one could computationally investigate the mechanism of the Strecker synthesis, a plausible route to this aminonitrile, to understand the stereoselectivity and the factors influencing the reaction yield.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding chemical reactivity and selectivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.com The energy and spatial distribution of the HOMO and LUMO of this compound can provide significant insights into its chemical behavior.

The HOMO is associated with the molecule's ability to donate electrons, acting as a nucleophile. youtube.com For this compound, the HOMO is likely to have significant contributions from the lone pair of electrons on the nitrogen atom of the diethylamino group. The LUMO, on the other hand, is related to the molecule's ability to accept electrons, acting as an electrophile. youtube.com The LUMO is expected to be localized on the π* orbital of the cyano group and the phenyl ring.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net FMO analysis can be used to predict the regioselectivity and stereoselectivity of reactions, such as cycloadditions or nucleophilic substitution reactions. nih.gov

A hypothetical representation of the HOMO and LUMO energy levels is provided in Table 3.

Table 3: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.1 |

| LUMO | -0.3 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this molecule were not found.

Applications As Synthetic Building Blocks and Intermediates

Utility in the Synthesis of Complex Organic Molecules

The reactivity of the nitrile and amino functionalities allows for the transformation of 2-(diethylamino)-2-(4-ethylphenyl)acetonitrile into a variety of more complex structures, including heterocyclic compounds and polyfunctional scaffolds.

The α-aminonitrile moiety is a well-established precursor for the synthesis of various nitrogen-containing heterocycles. Through intramolecular or intermolecular cyclization reactions, this compound can be envisioned as a key starting material for several important classes of heterocyclic compounds.

Imidazole (B134444) Derivatives: The reaction of α-aminonitriles with reagents such as orthoesters or aldehydes can lead to the formation of substituted imidazoles. For instance, treatment of this compound with an appropriate aldehyde in the presence of a catalyst could yield highly substituted imidazole derivatives. These compounds are of significant interest due to their prevalence in biologically active molecules.

Thiazole (B1198619) Derivatives: The Cook-Heilbron thiazole synthesis provides a direct route to 5-aminothiazoles from α-aminonitriles. wikipedia.orgpharmaguideline.com By reacting this compound with carbon disulfide or other sulfur-containing reagents, it is possible to construct 5-amino-4-(4-ethylphenyl)-2-substituted thiazoles. Thiazole rings are core structures in many pharmaceutical agents. wikipedia.org

Tetrazole Derivatives: The nitrile group can undergo a [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by zinc or other Lewis acids, would convert this compound into a 5-substituted tetrazole, where the substituent is the 1-(diethylamino)-1-(4-ethylphenyl)methyl group. organic-chemistry.orgchalcogen.royoutube.com Tetrazoles are recognized as bioisosteres of carboxylic acids and are frequently incorporated into medicinal compounds. nih.gov

Table 1: Potential Heterocyclic Synthesis from this compound

| Heterocycle | Reagents and Conditions | Potential Product |

|---|---|---|

| Imidazole | R-CHO, Catalyst, Heat | 2,4-Disubstituted-5-(diethylamino)-5-(4-ethylphenyl)-5H-imidazole |

| Thiazole | CS₂, Base | 5-Amino-4-(4-ethylphenyl)-4-(diethylaminomethyl)thiazole-2(3H)-thione |

| Tetrazole | NaN₃, ZnCl₂, Heat | 5-((4-ethylphenyl)(diethylamino)methyl)-1H-tetrazole |

Beyond heterocycles, this compound can be elaborated into molecules bearing multiple functional groups, which are valuable intermediates for further synthetic transformations.

α-Amino Acid Synthesis: The hydrolysis of the nitrile group in α-aminonitriles is a classic method for the synthesis of α-amino acids, known as the Strecker synthesis. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org Acid or base-catalyzed hydrolysis of this compound would yield 2-(diethylamino)-2-(4-ethylphenyl)acetic acid, a non-proteinogenic amino acid. Such amino acids are of interest in peptide chemistry and as chiral building blocks.

1,2-Diamine Synthesis: The reduction of the nitrile functionality provides a route to 1,2-diamines. organic-chemistry.org Treatment of this compound with a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation would produce 1-(diethylamino)-1-(4-ethylphenyl)ethan-2-amine. These diamines are useful ligands for metal catalysts and are precursors to other complex molecules.

Table 2: Elaboration of this compound into Polyfunctional Scaffolds

| Transformation | Reagents and Conditions | Functionalized Product |

|---|---|---|

| Nitrile Hydrolysis | H₃O⁺, Heat | 2-(Diethylamino)-2-(4-ethylphenyl)acetic acid |

| Nitrile Reduction | 1. LiAlH₄, THF; 2. H₂O | N¹,N¹-diethyl-1-(4-ethylphenyl)ethane-1,2-diamine |

Role in Cascade Reactions and Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. α-Aminonitriles can participate in such reactions. For instance, in a modified Ugi or Passerini reaction, this compound could potentially serve as the amine component after an in-situ transformation. nih.govmdpi.comnih.govwikipedia.org A hypothetical cascade reaction could involve the initial reaction of the nitrile group, followed by an intramolecular reaction involving the diethylamino group, leading to the rapid construction of molecular complexity.

Derivatization for Advanced Materials Science Precursors

The nitrile group is a versatile functional group in polymer chemistry. researchgate.netwikipedia.orgbyjus.com Polymers containing nitrile functionalities, such as polyacrylonitrile, exhibit interesting physical and chemical properties. It is conceivable that this compound could be derivatized to introduce a polymerizable group, such as a vinyl or styrenyl moiety, on the ethylphenyl ring. Copolymerization of this monomer with other suitable monomers could lead to the synthesis of functional polymers with tailored properties, where the diethylamino and nitrile groups can be used for post-polymerization modifications or to influence the material's characteristics, such as its thermal stability, solubility, or ability to coordinate with metal ions.

Exploration in Agrochemical Synthesis (as an intermediate, not product)

Many modern agrochemicals are complex organic molecules that require multi-step synthetic routes. The structural motifs accessible from this compound, such as substituted amino acids and diamines, are found in some classes of pesticides. For example, the synthesis of a hypothetical insecticide could involve the elaboration of the amino acid derived from this α-aminonitrile into a more complex amide or ester, which are common functionalities in agrochemicals. The presence of the 4-ethylphenyl group could also contribute to the desired lipophilicity and biological activity of the final product.

Catalytic and Ligand Applications

Evaluation as an Organocatalyst in Asymmetric Transformations

There is no available research evaluating the efficacy of 2-(Diethylamino)-2-(4-ethylphenyl)acetonitrile as an organocatalyst in asymmetric transformations.

Design and Synthesis of Metal Ligands Incorporating the Core Structure

No studies have been found that describe the design or synthesis of metal ligands based on the this compound scaffold.

Modifications for Enhanced Catalytic Activity or Selectivity

There is no documented research on chemical modifications of this compound aimed at improving its potential catalytic activity or selectivity.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Beyond Basic Identification)

While basic ¹H and ¹³C NMR provide initial confirmation of the presence of key structural motifs, advanced two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules. Techniques such as COSY, HSQC, and HMBC are used to map out the precise bonding framework. sdsu.eduwikipedia.org

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For 2-(Diethylamino)-2-(4-ethylphenyl)acetonitrile, COSY would be expected to show correlations between the methyl and methylene (B1212753) protons of the ethyl group on the phenyl ring (CH₃-CH₂). Similarly, it would confirm the coupling between the methyl and methylene protons within the diethylamino moiety (CH₃-CH₂). A crucial correlation would also be observed between the methine proton (α-proton) and the protons of the adjacent diethylamino group's methylene units. The aromatic protons, appearing as two distinct doublets characteristic of a 1,4-disubstituted ring, would show a correlation to each other. wikipedia.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy maps direct one-bond correlations between protons and the carbons to which they are attached. sdsu.edu This technique allows for the definitive assignment of each carbon atom that bears protons. For the target molecule, HSQC would show cross-peaks connecting the methine proton to the α-carbon, the aromatic protons to their respective carbons in the phenyl ring, and the protons of the ethyl and diethylamino groups to their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.edu This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. Key expected HMBC correlations for this compound would include:

The methine proton (α-H) showing a correlation to the nitrile carbon (C≡N) and the quaternary aromatic carbon (C1).

The aromatic protons showing correlations to the neighboring aromatic carbons and the benzylic carbon of the ethyl group.

The methylene protons of the diethylamino group showing a correlation to the α-carbon.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| α-CH | ~4.5 - 5.0 | ~55 - 65 | C≡N, C1 (Aromatic), C of N(CH₂)₂ |

| C≡N | - | ~115 - 125 | α-CH |

| Aromatic C-H (ortho to ethyl) | ~7.2 - 7.4 | ~127 - 129 | Benzylic CH₂, Quaternary Aromatic C |

| Aromatic C-H (ortho to CH(CN)) | ~7.3 - 7.5 | ~128 - 130 | α-CH, Quaternary Aromatic C |

| N-(CH₂)₂ | ~2.5 - 2.8 | ~45 - 55 | α-CH, N-CH₂-CH₃ |

| N-(CH₂-CH₃)₂ | ~1.0 - 1.2 | ~12 - 15 | N-CH₂ |

| Phenyl-CH₂ | ~2.6 - 2.8 | ~28 - 30 | Aromatic C-H, Phenyl-CH₃ |

| Phenyl-CH₂-CH₃ | ~1.2 - 1.4 | ~15 - 17 | Phenyl-CH₂ |

Mass Spectrometry (MS) Techniques for Fragmentation and Isotope Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure, based on the fragmentation pattern of its molecular ion.

For this compound (Molecular Weight: 216.32 g/mol ), electron ionization (EI) would likely induce characteristic fragmentation. The molecular ion peak (M⁺) at m/z 216 would be expected. The primary fragmentation pathway for α-aminonitriles is typically α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This process leads to the formation of a stable iminium cation.

Primary Fragmentation: The most significant fragmentation would be the cleavage of the bond between the α-carbon and the 4-ethylphenyl group. This would result in the loss of a 4-ethylphenyl radical (105 Da) to form a highly stabilized iminium cation fragment at m/z 111. This is often the base peak in the spectrum of such compounds.

Secondary Fragmentations:

Loss of a methyl radical (CH₃•) from the diethylamino group of the m/z 111 fragment could lead to a peak at m/z 96.

Cleavage of the ethyl group from the phenyl ring of the molecular ion could produce a fragment at m/z 187 (M-29).

Loss of hydrogen cyanide (HCN) from the molecular ion, a common fragmentation for nitriles, would result in a peak at m/z 189 (M-27). miamioh.edu

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, allowing for the calculation of the elemental composition and confirming the molecular formula C₁₄H₂₀N₂.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 216 | [C₁₄H₂₀N₂]⁺• | Molecular Ion (M⁺) |

| 189 | [M - HCN]⁺• | Loss of hydrogen cyanide |

| 187 | [M - C₂H₅]⁺ | Loss of ethyl radical from phenyl group |

| 111 | [C₇H₁₃N₂]⁺ | α-cleavage, loss of 4-ethylphenyl radical (Base Peak) |

| 105 | [C₈H₉]⁺ | Ethylbenzyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

Nitrile Group (C≡N): The most characteristic absorption for this compound is the nitrile stretching vibration. This typically appears as a sharp, medium-intensity band in the IR spectrum in the range of 2260-2210 cm⁻¹. mit.eduspecac.com In Raman spectroscopy, the C≡N stretch is also readily observed and is often strong due to the polarizability of the triple bond.

Aromatic Ring: The 4-ethylphenyl group gives rise to several distinct bands. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹). orgchemboulder.com C=C stretching vibrations within the ring appear as a series of bands in the 1620-1450 cm⁻¹ region. orgchemboulder.com A key diagnostic band for the 1,4-disubstitution (para) pattern is a strong out-of-plane C-H bending vibration typically found between 840 and 800 cm⁻¹. thieme-connect.de

Alkyl Groups: The diethylamino and ethyl substituents will show C-H stretching vibrations just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹). libretexts.orgdocbrown.info C-H bending vibrations for the CH₃ and CH₂ groups will appear in the 1470-1370 cm⁻¹ region.

C-N Bond: The C-N stretching vibration of the tertiary amine is typically found in the 1250-1020 cm⁻¹ region but can be difficult to assign definitively as it falls within the complex "fingerprint region." specac.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3030 | Medium | Strong |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2980 - 2850 | Strong | Medium |

| C≡N Stretch | Nitrile | 2260 - 2210 | Medium, Sharp | Strong |

| C=C Stretch | Aromatic Ring | 1620 - 1450 | Medium to Weak | Strong |

| C-H Bend | Alkyl (CH₂, CH₃) | 1470 - 1370 | Medium | Medium |

| C-H Out-of-Plane Bend | 1,4-Disubstituted Ring | 840 - 800 | Strong | Weak |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique yields accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's preferred conformation in the crystal lattice.

For this compound, a single-crystal X-ray diffraction study would provide invaluable structural information, including:

The precise bond lengths of the C≡N triple bond, the C-N bonds of the diethylamino group, and the bonds within the aromatic ring.

The tetrahedral geometry around the chiral α-carbon.

The conformation of the diethylamino and ethylphenyl groups relative to each other.

Intermolecular interactions, such as van der Waals forces or potential weak C-H···N hydrogen bonds, that dictate the crystal packing arrangement.

As of the latest literature reviews, a crystal structure for this compound has not been deposited in public crystallographic databases.

Chromatographic Techniques (HPLC, GC) for Purity and Isomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or potential isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for purity assessment of non-volatile or thermally labile compounds. Given the polarity of the amine and nitrile groups, a reversed-phase HPLC method would be most suitable.

Stationary Phase: A C18 or C8 column would provide good retention and separation based on hydrophobicity.

Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) or methanol (B129727) and water would likely be effective. The addition of a small amount of a buffer (e.g., ammonium (B1175870) formate) or an acid (e.g., formic or trifluoroacetic acid) is often necessary to protonate the tertiary amine, ensuring sharp, symmetrical peak shapes by preventing interaction with residual silanols on the stationary phase.

Detection: The presence of the aromatic ring allows for sensitive detection using a UV detector, typically in the range of 210-260 nm.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. The analysis of amines by GC can be challenging due to their basicity, which can cause peak tailing and interaction with acidic sites in the column. researchgate.netmdpi.com

Stationary Phase: A specialized, base-deactivated column or a column with a polar stationary phase (e.g., a wax-type column) would be required to achieve good peak shape and resolution.

Carrier Gas: Helium or hydrogen would be used as the carrier gas.

Detection: A Flame Ionization Detector (FID) would provide a robust and sensitive response. For higher specificity, a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (GC-MS) could be employed. GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry.

Since the α-carbon is a stereocenter, chiral versions of both HPLC and GC could be developed to separate the (R) and (S) enantiomers of the compound. This typically involves using a chiral stationary phase (CSP).

An exploration of future research and development for the chemical compound This compound reveals promising avenues in synthetic chemistry and material science. As a member of the α-aminonitrile class of compounds, its future development is intrinsically linked to the broader advancements in the synthesis and application of these versatile chemical building blocks. The traditional Strecker reaction, first reported in 1850, provides the foundational method for synthesizing α-aminonitriles, but contemporary research is focused on overcoming the limitations of this classic method, particularly regarding safety, environmental impact, and efficiency. nih.govmdpi.comnih.gov

Q & A

Q. What are the optimal synthetic routes for 2-(Diethylamino)-2-(4-ethylphenyl)acetonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Substitution Reactions : React 4-ethylphenylacetonitrile with diethylamine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours. Catalytic amounts of KI or K₂CO₃ may enhance yield .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product. Monitor purity via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect signals for the ethyl groups (δ 1.0–1.4 ppm, triplets) and aromatic protons (δ 7.2–7.5 ppm, multiplet). The nitrile group does not produce a proton signal.

- ¹³C NMR : The nitrile carbon appears at ~115–120 ppm, while the diethylamino group’s carbons resonate at 40–50 ppm .

- IR Spectroscopy : A strong C≡N stretch at ~2240 cm⁻¹ confirms the nitrile group. N-H stretches (if protonated) may appear at 3300–3500 cm⁻¹ .

- Mass Spectrometry : The molecular ion peak (M⁺) should correspond to the molecular formula C₁₃H₁₆N₂ (calculated MW: 200.28 g/mol). Fragmentation patterns may include loss of diethylamine (73 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported across different synthetic methods?

Methodological Answer:

- Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify critical factors. For example, higher temperatures (>100°C) may degrade the nitrile group, reducing yields .

- Kinetic Studies : Use in-situ FTIR or HPLC to monitor reaction progress and identify intermediates. Compare activation energies across methods to pinpoint inefficiencies .

- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and identify steric/electronic barriers in competing pathways .

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

- DFT Calculations : Optimize the molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO). A high HOMO energy suggests susceptibility to electrophilic attack at the diethylamino group, while a low LUMO energy indicates reactivity at the nitrile group .

- Molecular Dynamics (MD) Simulations : Simulate solvent effects to predict solvolysis pathways. For example, acetonitrile may stabilize the nitrile group, while protic solvents (e.g., water) could promote hydrolysis .

Q. How can bioactivity studies (e.g., enzyme inhibition) be designed to elucidate the compound’s mechanism of action?

Methodological Answer:

- Enzyme Assays : Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. For example, measure IC₅₀ values for inhibition of acetylcholinesterase, comparing to known inhibitors like donepezil .

- Molecular Docking : Use AutoDock Vina to model interactions between the compound and enzyme active sites. Prioritize residues near the nitrile group for mutagenesis studies to validate binding hypotheses .

Q. What crystallographic techniques confirm the compound’s solid-state structure and intermolecular interactions?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/dichloromethane. Analyze the unit cell to determine hydrogen bonding (e.g., C≡N⋯H interactions) and packing motifs. Compare bond lengths/angles to DFT-optimized structures .

- Powder XRD : Use Rietveld refinement to assess phase purity and detect polymorphs. Match experimental patterns to simulated data from SCXRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.